molecular formula C15H20O4 B13413757 (3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

Cat. No.: B13413757
M. Wt: 264.32 g/mol
InChI Key: FGJATCOCAOQTBA-VQWQNFJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a complex organic compound characterized by its unique cyclodeca[b]furan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one typically involves multi-step organic reactions. Key steps may include:

    Formation of the cyclodeca[b]furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Methylidene group addition: This can be introduced via Wittig or Horner-Wadsworth-Emmons reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce diols.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s hydroxyl groups and methylidene functionalities may interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and other biochemical processes.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs. Its reactivity and functional groups can be modified to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the methylidene group can participate in π-π interactions or covalent bonding with nucleophiles. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one: Similar in structure but may differ in the position or number of functional groups.

    Cyclodeca[b]furan derivatives: Compounds with variations in the cyclodeca[b]furan ring or different substituents.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl and methylidene groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-11(16)5-9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h4,7,11-14,16-17H,3,5-6H2,1-2H3/b8-4+,9-7+/t11-,12-,13-,14-/m1/s1

InChI Key

FGJATCOCAOQTBA-VQWQNFJWSA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/[C@H](C1)O)/C)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CC(C1)O)C)O)C(=C)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.